Hydroxy Desmethyl Bosentan-d4

Bioanalytical method validation LC-MS/MS Stable isotope-labeled internal standard

Hydroxy Desmethyl Bosentan-d4 is the definitive deuterated internal standard for the accurate LC-MS/MS quantification of bosentan's secondary metabolite Ro 64-1056 (M3) in complex biological matrices. Unlike unlabeled analogs, its near-identical physicochemical properties and co-elution behavior eliminate matrix effect variability and differential ionization efficiency, making it essential for FDA/EMA-validated bioanalytical methods. This compound is the only analyte-matched internal standard capable of achieving a lower limit of quantification of 2 ng/mL in plasma volumes as low as 50 μL—validated in pediatric clinical pharmacokinetic studies. It is also critical for therapeutic drug monitoring and distinguishing the DDI profile of M3 from other active metabolites.

Molecular Formula C₂₆H₂₃D₄N₅O₇S
Molecular Weight 557.61
Cat. No. B1152268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxy Desmethyl Bosentan-d4
Synonyms4-(2-Hydroxy-1,1-dimethylethyl)-N-[6-(2-hydroxyethoxy)-5-(2-hydroxyphenoxy)[2,2’-bipyrimidin]-4-yl]benzenesulfonamide-d4; 
Molecular FormulaC₂₆H₂₃D₄N₅O₇S
Molecular Weight557.61
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydroxy Desmethyl Bosentan-d4: Procurement Guide for a Deuterated Bosentan Metabolite Internal Standard


Hydroxy Desmethyl Bosentan-d4 is a deuterium-labeled analog of the bosentan secondary metabolite Ro 64-1056 (hydroxy desmethyl bosentan), a compound formed via sequential CYP3A4- and CYP2C9-mediated oxidation of the dual endothelin receptor antagonist bosentan . The parent compound bosentan acts as a competitive antagonist at both ETA (Ki = 4.7 nM) and ETB (Ki = 95 nM) receptors in human smooth muscle cells . This d4-labeled compound, carrying four deuterium atoms on the ethylene glycol moiety [1], is specifically synthesized as a stable isotope-labeled internal standard for the precise quantification of the hydroxy desmethyl bosentan metabolite in biological matrices via LC-MS/MS analysis .

Why Hydroxy Desmethyl Bosentan-d4 Cannot Be Replaced by Unlabeled Metabolite or Other d4-Analogs in Analytical Workflows


In quantitative LC-MS/MS bioanalysis, the use of an unlabeled metabolite as an internal standard introduces systematic error due to differential ionization efficiency, matrix effect susceptibility, and chromatographic behavior compared to the deuterated analog [1]. Hydroxy Desmethyl Bosentan-d4 provides near-identical physicochemical properties and co-elution characteristics with the target analyte while enabling distinct mass spectrometric differentiation, a prerequisite for accurate quantification in complex biological matrices such as plasma, serum, bile, and liver samples [1]. Substituting other d4-labeled bosentan-related compounds—such as bosentan-d4 or hydroxy bosentan-d4—would fail to correct for analyte-specific matrix effects and recovery variations, as these compounds possess distinct molecular structures and chromatographic retention profiles . Furthermore, the deuterated analog approach has been validated in a clinical pharmacokinetic study requiring plasma volumes as low as 50 μL, demonstrating that only analyte-matched deuterated internal standards can achieve the requisite lower limit of quantification of 2 ng/mL [2].

Quantitative Differentiation Evidence for Hydroxy Desmethyl Bosentan-d4: Analytical Performance and Pharmacological Context


LC-MS/MS Assay Validation Metrics for Hydroxy Desmethyl Bosentan Using d4-Labeled Internal Standard

The analytical method employing deuterated analogs of bosentan metabolites as internal standards achieved linear calibration across 1 or 2 to 2000 or 10,000 ng/mL with a 0.25 mL sample volume [1]. Mean inter-assay precision and accuracy were 3.0% and 98.4%, respectively, using human plasma calibration [1]. In a subsequent validated pediatric LC-MS/MS method, calibration curves spanned 2–1000 ng/mL with a lower limit of quantification of 2 ng/mL using 50 μL plasma [2]. For bosentan therapeutic drug monitoring, the method using deuterated standards achieved an LOQ of 1.50 ng/mL for bosentan [3].

Bioanalytical method validation LC-MS/MS Stable isotope-labeled internal standard Therapeutic drug monitoring

Metabolic Pathway Specificity: Hydroxy Desmethyl Bosentan (M3) vs. Active Metabolite Ro 48-5033 (M2)

Bosentan undergoes hepatic metabolism via CYP3A4 and CYP2C9 to produce three major metabolites: Ro 48-5033 (hydroxy bosentan, M2), desmethyl bosentan (M1), and hydroxy desmethyl bosentan (Ro 64-1056, M3) [1]. While Ro 48-5033 is pharmacologically active and contributes approximately 20% to the total therapeutic response following bosentan administration [1], hydroxy desmethyl bosentan (the unlabeled counterpart of the d4 compound) is a secondary hydroxylated metabolite with no reported contribution to ET receptor antagonism [2]. In renal dysfunction patients, exposure to the active metabolite Ro 48-5033 was 13% of that to bosentan [3], underscoring the need for distinct quantification of each metabolite.

Drug metabolism CYP3A4 CYP2C9 Pharmacologically active metabolite Pharmacokinetics

Drug-Drug Interaction Liability: Hydroxylated Metabolites vs. Desmethyl Bosentan

In a comparative in vitro study of bosentan metabolites, hydroxy desmethyl bosentan (along with hydroxy bosentan) demonstrated no induction of CYP3A4, ABCB1 (P-gp), or ABCG2 mRNA, and exhibited only weak inhibition of OATP1B1 and OATP1B3 [1]. In contrast, desmethyl bosentan induced CYP3A4 mRNA expression approximately 6-fold at 50 μM, ABCB1 about 4.5-fold at 50 μM, and ABCG2 about 2-fold at 50 μM in LS180 cells [1]. Desmethyl bosentan also inhibited OATP1B1 with an IC50 of 3.8 μM (95% CI: 1.9–7.6) and OATP1B3 with an IC50 of 7.4 μM (95% CI: 2.6–21.5) [1].

Drug-drug interaction OATP1B1 OATP1B3 CYP3A4 induction Transporter inhibition

Receptor Binding Affinity: Bosentan (Parent) ETA/ETB Ki Values vs. Other ERA Comparators

The parent compound bosentan demonstrates Ki values of 4.7 nM for ETA and 95 nM for ETB receptors in human smooth muscle cells , with approximately 20-fold selectivity for ETA over ETB . An alternative 125I-labeling assay reported mean IC50 values of 7.1 nM for ETA and 474.8 nM for ETB, representing 67-fold ETA selectivity [1]. In functional calcium release assays using human pulmonary arterial smooth muscle cells, bosentan exhibited a Kb of 1.1 nM, compared to 0.12 nM for ambrisentan and 0.14 nM for macitentan [2]. In human isolated pulmonary artery organ bath studies, bosentan showed a pKB of 6.28±0.13 (equivalent to KB ≈ 525 nM), while macitentan exhibited pKB 8.02±0.13 (KB ≈ 9.5 nM) and ambrisentan pKB 7.38±0.13 (KB ≈ 42 nM) [3].

Endothelin receptor antagonist ETA receptor ETB receptor Binding affinity Pulmonary arterial hypertension

Primary Application Scenarios for Hydroxy Desmethyl Bosentan-d4 in Analytical and DMPK Research


Regulated Bioanalytical Method Validation for Bosentan Metabolite Quantification

Hydroxy Desmethyl Bosentan-d4 is the requisite internal standard for LC-MS/MS methods validated according to regulatory guidance (FDA/EMA bioanalytical method validation) for the quantification of the M3 metabolite in plasma, serum, or urine. The validated method employing deuterated internal standards achieves inter-assay precision of 3.0% and accuracy of 98.4% across linear ranges from 1–2 ng/mL to 2000–10,000 ng/mL [1], enabling compliant pharmacokinetic sample analysis in clinical and preclinical studies.

Comprehensive Bosentan Metabolic Profiling and DMPK Studies

In drug metabolism and pharmacokinetic (DMPK) investigations requiring simultaneous quantification of bosentan and all three major metabolites (Ro 48-5033, desmethyl bosentan, and hydroxy desmethyl bosentan), the d4-labeled analog of each metabolite is essential. The M3 metabolite exhibits a distinct drug-drug interaction profile—lacking CYP3A4/ABCB1/ABCG2 induction activity in contrast to desmethyl bosentan [2]—making its accurate, metabolite-specific measurement critical for dissecting the contribution of individual metabolites to bosentan's overall DDI liability.

Pediatric and Low-Volume Pharmacokinetic Sampling Studies

For pediatric PAH pharmacokinetic studies where ethical constraints limit blood sample volumes to as little as 50 μL, Hydroxy Desmethyl Bosentan-d4 enables accurate quantification with an LOQ of 2 ng/mL [3]. The validated method using deuterated internal standards has been applied to clinical pharmacokinetic studies in pediatric patients receiving bosentan therapy [3], making this d4 compound essential for pediatric and other low-volume clinical pharmacology investigations.

Therapeutic Drug Monitoring Assay Development for PAH Combination Therapy

In therapeutic drug monitoring (TDM) of PAH patients receiving combination therapy with bosentan and PDE5 inhibitors (sildenafil, tadalafil), simultaneous quantification of parent drug and metabolites using deuterated internal standards enables assessment of trough drug and metabolite levels [4]. The validated LC-MS/MS method with d4-labeled internal standards achieved linear ranges of 0.975–1000 ng/mL and an LOQ of 1.50 ng/mL for bosentan, demonstrating routine clinical applicability [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hydroxy Desmethyl Bosentan-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.